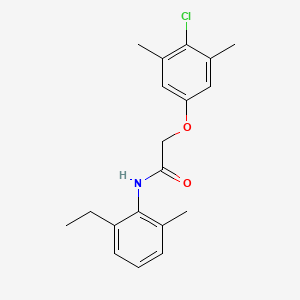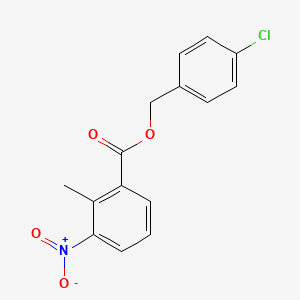
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A771726, is a synthetic compound that has shown potential as a treatment for autoimmune diseases.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide reduces the production of new T and B cells, which are involved in the immune response. This leads to a reduction in inflammation and a suppression of the immune response.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to reduce the proliferation of T and B cells, which are involved in the immune response. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also highly pure, which makes it ideal for use in biochemical assays. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One area of research is the development of new formulations of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide that are more water-soluble and have a longer half-life. Another area of research is the study of the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide on the immune system. Finally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide could be studied for its potential use in the treatment of other diseases such as cancer and viral infections.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound that has shown potential as a treatment for autoimmune diseases. It works by inhibiting the activity of DHODH, which leads to a reduction in inflammation and a suppression of the immune response. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, including the development of new formulations and the study of its long-term effects.
合成方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 2,6-dimethylaniline with 4-chloro-3,5-dimethylphenol to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 2-ethyl-6-methylphenyl isocyanate to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been optimized to produce a high yield of pure compound.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been studied for its potential use in the treatment of other diseases such as psoriasis and inflammatory bowel disease.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)19(15)21-17(22)11-23-16-9-13(3)18(20)14(4)10-16/h6-10H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSPVTWYOFKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)